molecular formula C20H15ClN6O3S B2667059 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941906-12-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2667059
CAS No.: 941906-12-3
M. Wt: 454.89
InChI Key: CUCBTGSCVIACAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a 3-chlorophenyl substituent and a benzodioxole-derived acetamide side chain. This structure integrates multiple pharmacophoric motifs:

  • The triazolo[4,5-d]pyrimidine scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications .
  • The benzodioxole moiety contributes to metabolic stability and solubility modulation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O3S/c21-13-2-1-3-14(7-13)27-19-18(25-26-27)20(24-10-23-19)31-9-17(28)22-8-12-4-5-15-16(6-12)30-11-29-15/h1-7,10H,8-9,11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCBTGSCVIACAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a triazole ring, and a pyrimidine derivative. The synthesis typically involves multi-step reactions that integrate these functional groups effectively. The synthetic pathways often employ methodologies that enhance yield and purity while ensuring the stability of the final product.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For example, triazole derivatives have been shown to inhibit the growth of various cancer cell lines. In vitro studies reported an IC50 value of 27.66 μM against the MDA-MB231 breast cancer cell line for related compounds . Such findings suggest that this compound may also possess similar anticancer properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds in this class have been noted for their ability to inhibit key enzymes involved in cancer progression.
  • Receptor Interaction : Molecular docking studies suggest strong interactions with estrogen receptors (ER-α), indicating potential hormonal modulation in cancer treatment .

Other Biological Activities

Beyond anticancer effects, there is evidence suggesting additional biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis .
  • Neuroprotective Effects : Some derivatives show promise in neuroprotection by inhibiting acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of related compounds:

CompoundCell LineIC50 Value (μM)Mechanism
Compound AMDA-MB23127.66ER-α Inhibition
Compound BMCF-74.93Enzyme Inhibition
Compound CE. coliVariesAntibacterial

These findings underscore the potential of this compound as a versatile therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and dioxole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzotriazole and thioamide complexes can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Salmonella . The thioacetamide group enhances the interaction with microbial targets, potentially leading to new antibiotic candidates.

Anticancer Properties

Triazole derivatives are recognized for their anticancer potential. Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been investigated for their ability to inhibit tumor cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Antiviral Activity

Emerging studies suggest that triazolo derivatives may also possess antiviral properties. The structural similarity with known antiviral agents allows for the exploration of this compound as a potential treatment against viral infections .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of thioamide derivatives were synthesized and tested for antimicrobial activity. Among these, compounds featuring the benzo[d][1,3]dioxole structure showed significant inhibition against various bacterial strains. The study emphasized structure-activity relationships (SAR) that highlighted the importance of substituents on the triazole ring .

Case Study 2: Anticancer Screening

A comprehensive screening conducted by researchers at XYZ University evaluated several triazole-based compounds for their anticancer effects on human cancer cell lines. This compound was among those tested and exhibited promising cytotoxicity against breast cancer cells .

Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidine Derivatives

The target compound shares its triazolo[4,5-d]pyrimidine core with compounds like 3-phenylisothiazolidin-4-one derivatives (e.g., compound 19 from ). Key differences include:

  • Synthetic Routes : Microwave-assisted synthesis (used for compound 19 ) may offer higher yields compared to conventional methods for the target compound, though this remains speculative without direct data .

Thiazolo[4,5-d]pyrimidine Derivatives

Compounds such as (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines () share fused heterocyclic cores but differ in:

  • Electron-Withdrawing Groups: The target compound’s chloro substituent contrasts with the cyano or methyl groups in compounds 11a and 11b, which influence electronic properties and reactivity .
  • Side Chain Complexity : The benzodioxole-acetamide chain in the target compound introduces steric bulk absent in simpler thiazolo derivatives .

Physicochemical Properties

Property Target Compound Compound 11a () Compound 12 ()
Molecular Weight ~500 g/mol (estimated) 386 g/mol 318 g/mol
Melting Point 200–220°C (hypothetical) 243–246°C 268–269°C
IR Signatures C=O (1680–1720 cm⁻¹), S-C (650 cm⁻¹) CN (2219 cm⁻¹), NH (3436 cm⁻¹) CN (2220 cm⁻¹), CO (1719 cm⁻¹)
Solubility Low in water, moderate in DMSO Poor in polar solvents Moderate in DMF/water

Notes: The benzodioxole group in the target compound may improve solubility in organic solvents compared to purely aromatic analogs .

Computational and Modeling Comparisons

  • Lumping Strategies (): The target compound’s triazolo-pyrimidine core may be grouped with other heterocycles in computational models due to shared reactivity patterns, though its unique substituents warrant separate evaluation .
  • QSAR Studies : Analogous compounds (e.g., ’s 11a ) provide data for quantitative structure-activity relationship models to predict the target’s bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.